N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, substituted with dimethylphenyl and dimethoxybenzamide groups.
Preparation Methods
The synthesis of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide typically involves multiple stepsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using advanced techniques such as catalytic hydrogenation and Suzuki coupling reactions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thieno[3,4-c]pyrazole core can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the core structure.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide can be compared with other similar compounds, such as:
Eltrombopag: A thrombopoietin receptor agonist used to treat low blood platelet counts.
Romiplostim: Another thrombopoietin receptor agonist with similar therapeutic applications.
The uniqueness of N-[2-(2,4-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide lies in its specific structural features and the resulting chemical and biological properties .
Properties
Molecular Formula |
C22H23N3O5S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide |
InChI |
InChI=1S/C22H23N3O5S/c1-13-8-9-18(14(2)10-13)25-21(16-11-31(27,28)12-17(16)24-25)23-22(26)15-6-5-7-19(29-3)20(15)30-4/h5-10H,11-12H2,1-4H3,(H,23,26) |
InChI Key |
AIJGIGPDPMBDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC)C |
Origin of Product |
United States |
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